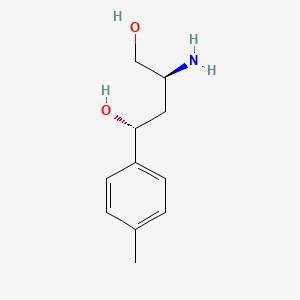
(1R,3S)-3-Amino-1-(4-methylphenyl)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a hydroxyl group on a butane backbone, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,3S) configuration.
Industrial Production Methods
In an industrial setting, the production of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol may involve:
Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to ensure the correct stereochemistry.
Purification: Using techniques such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure with a chlorine substituent.
(1R,3S)-3-Amino-1-(4-fluorophenyl)butane-1,4-diol: Similar structure with a fluorine substituent.
(1R,3S)-3-Amino-1-(4-bromophenyl)butane-1,4-diol: Similar structure with a bromine substituent.
Uniqueness
The uniqueness of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol lies in its specific stereochemistry and the presence of a methyl group, which may influence its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of (1R,3S)-3-Amino-1-(4-methylphenyl)butane-1,4-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11+/m0/s1 |
InChI Key |
JNJRQIXZOQMYJB-WDEREUQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















